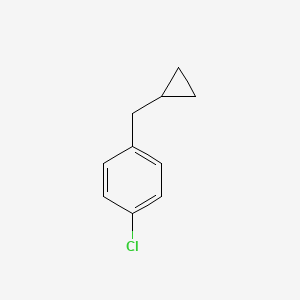
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione is a heterocyclic compound with the molecular formula C7H10N4O2. It is a derivative of purine, a class of compounds that are significant in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of purine derivatives. One common method includes the reaction of 8-ethylguanine with formic acid under reflux conditions . Another approach involves the cyclization of ethyl-substituted urea derivatives with formamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in cellular processes and enzyme inhibition.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties, particularly as a TRPA1 antagonist and PDE4/7 inhibitor.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the TRPA1 channel and inhibits phosphodiesterases PDE4 and PDE7. These interactions lead to the modulation of pain and inflammation pathways, making it a potential therapeutic agent for conditions like neuropathic pain and arthritis .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropurine
Theophylline: 1,3-dimethyl-7H-purine-2,6-dione
Theobromine: 3,7-dimethylxanthine
Uniqueness
8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific ethyl substitution at the 8-position, which imparts distinct pharmacological properties compared to other purine derivatives. This structural variation allows it to interact differently with biological targets, offering potential advantages in therapeutic applications.
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
8-ethyl-3,4,5,7-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-8-4-5(9-3)10-7(13)11-6(4)12/h4-5H,2H2,1H3,(H,8,9)(H2,10,11,12,13) |
Clave InChI |
FFKGXWZTESWUDG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2C(N1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)




